molecular formula C18H15ClN2OS B2733312 N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide CAS No. 304896-03-5

N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide

Cat. No.: B2733312
CAS No.: 304896-03-5
M. Wt: 342.84
InChI Key: BIMVDHDGEUJHAB-UHFFFAOYSA-N
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Description

N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4-chlorobenzyl bromide can be reacted with thioamide under basic conditions to form the thiazole ring.

  • Coupling with 4-Methylbenzoyl Chloride: : The thiazole derivative is then coupled with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring or the methyl group on the benzamide moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can occur at the chlorophenyl group or the carbonyl group of the benzamide. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group. Nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring or benzamide moiety.

    Reduction: Reduced forms of the chlorophenyl group or benzamide.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide has several applications in scientific research:

  • Medicinal Chemistry: : It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Thiazole derivatives are known to exhibit a wide range of biological activities, making them valuable in drug discovery.

  • Biological Studies: : The compound can be used to study the interaction of thiazole derivatives with biological targets such as enzymes and receptors.

  • Chemical Biology: : It serves as a tool compound to investigate the biochemical pathways involving thiazole derivatives.

  • Industrial Applications: : The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group and benzamide moiety can enhance the binding affinity and specificity of the compound for its targets. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methoxybenzamide
  • N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-ethylbenzamide
  • N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-fluorobenzamide

Uniqueness

N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methyl group on the benzamide moiety can affect the compound’s lipophilicity and binding properties, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c1-12-2-6-14(7-3-12)17(22)21-18-20-11-16(23-18)10-13-4-8-15(19)9-5-13/h2-9,11H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMVDHDGEUJHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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